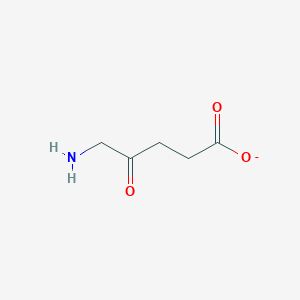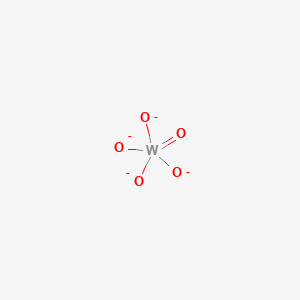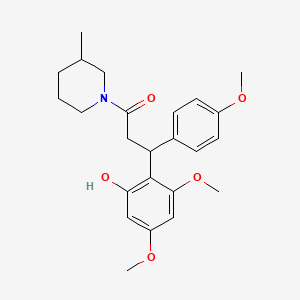![molecular formula C27H35NO4 B1257966 (1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B1257966.png)
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[132212,801,602,14It was never marketed but has been the subject of various scientific studies due to its potent analgesic properties and reduced respiratory depressant action . (1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol is structurally related to etorphine, another potent opioid analgesic .
Vorbereitungsmethoden
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol was isolated by Bentley and Hardy in 1967 while examining derivatives of tetrahydrothebaine The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reactions .
Analyse Chemischer Reaktionen
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common reagents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert alletorphine into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol has been studied extensively for its analgesic properties. It has been compared to morphine and found to be effective in relieving pain with a reduced risk of respiratory depression Its unique structure makes it a valuable tool in medicinal chemistry and pharmacology research .
Wirkmechanismus
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in the modulation of pain and are distributed throughout the central and peripheral nervous systems. By binding to these receptors, alletorphine inhibits the transmission of pain signals, resulting in analgesia .
Vergleich Mit ähnlichen Verbindungen
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol is structurally similar to other opioid analgesics such as etorphine and nalorphine. it is unique in its reduced respiratory depressant action compared to these compounds . Other similar compounds include:
Etorphine: A potent opioid analgesic used primarily in veterinary medicine.
Nalorphine: An opioid antagonist used to reverse the effects of opioid overdose.
This compound’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H35NO4 |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24+,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
OSQIRUUENNTOQL-GCZKJHQNSA-N |
Isomerische SMILES |
CCC[C@@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Kanonische SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Synonyme |
alletorphine N-allylnoretorphine R and S 218-M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



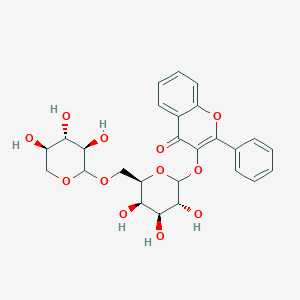
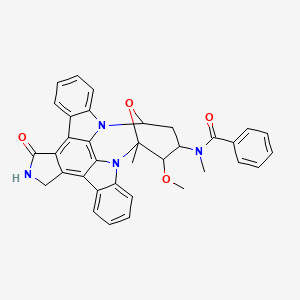
![N-[5-[ethyl(phenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1257891.png)

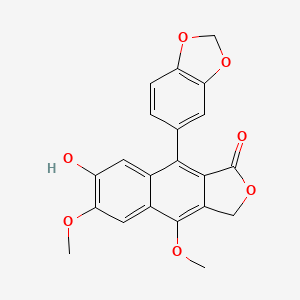
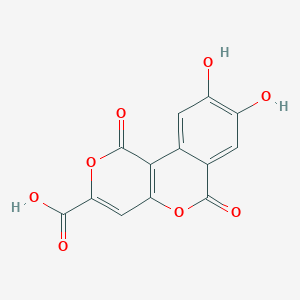
![2-[[21,27-Bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1257897.png)
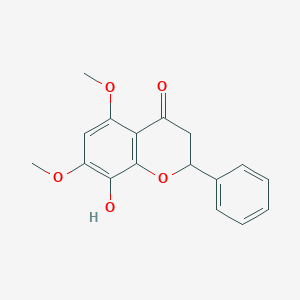

![(1S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1257901.png)
